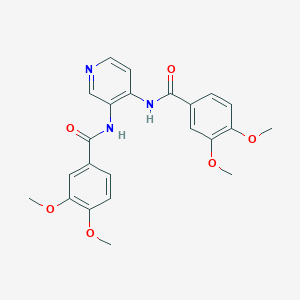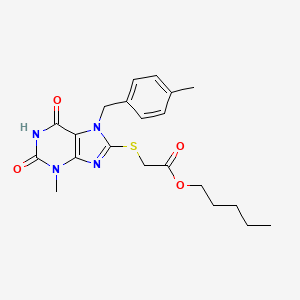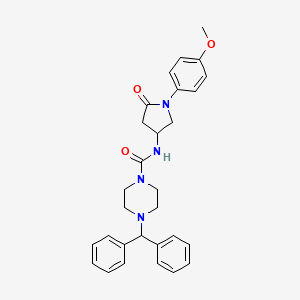
N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) is a useful research compound. Its molecular formula is C23H23N3O6 and its molecular weight is 437.452. The purity is usually 95%.
BenchChem offers high-quality N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Properties
N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) and its structural analogs exhibit a fascinating variability in chemistry and properties. These compounds have been extensively reviewed, highlighting their preparation procedures, properties in different protonated or deprotonated forms, and complex compounds. They demonstrate intriguing spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The review by Boča, Jameson, and Linert (2011) presents a detailed overview of the chemistry and properties of compounds containing similar structural motifs, indicating areas of potential research interest and suggesting further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).
Medicinal and Chemosensing Applications
Pyridine derivatives, closely related to N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide), are pivotal in various fields, including medicinal and chemosensing applications. They possess a wide array of biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Additionally, these derivatives are highly effective chemosensors due to their high affinity for various ions and neutral species. A comprehensive review by Abu-Taweel et al. (2022) discusses the synthetic routes, structural characterization, medicinal applications, and potential of pyridine derivatives in analytical chemistry, especially as chemosensors, providing a base for designing biologically active compounds and highly selective and effective chemosensors for various species detection in different samples (Abu-Taweel et al., 2022).
Organic Synthesis and Drug Development
The heterocyclic N-oxide derivatives, including those synthesized from pyridine, are known for their versatility as synthetic intermediates and their significance in biology. These compounds are integral in various areas, including the formation of metal complexes, catalyst design, asymmetric catalysis, and medicinal applications, displaying anticancer, antibacterial, and anti-inflammatory activities. The review by Li et al. (2019) emphasizes the importance of heterocyclic N-oxide derivatives, including those from pyridine, in organic synthesis, catalysis, and drug applications, providing insights for researchers in these fields (Li et al., 2019).
Eigenschaften
IUPAC Name |
N-[3-[(3,4-dimethoxybenzoyl)amino]pyridin-4-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-29-18-7-5-14(11-20(18)31-3)22(27)25-16-9-10-24-13-17(16)26-23(28)15-6-8-19(30-2)21(12-15)32-4/h5-13H,1-4H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYDUOVHCOTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B2435643.png)
![N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2435644.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B2435646.png)
![4-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2435647.png)


![1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2435653.png)

![1-{2-[2-(Dimethylamino)pyrimidin-4-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2435655.png)
![5-[(3,5-dimethylpiperidin-1-yl)(4-methylphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2435658.png)
![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2435662.png)

![Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435664.png)

